molecular formula C20H17Cl3N4 B1683843 Vatalanib dihydrochloride CAS No. 212141-51-0

Vatalanib dihydrochloride

Cat. No. B1683843
Key on ui cas rn: 212141-51-0
M. Wt: 419.7 g/mol
InChI Key: AZUQEHCMDUSRLH-UHFFFAOYSA-N
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Patent
US06710047B2

Procedure details

A mixture of 15.22 g (59.52 mmol) 1-chloro-4-(4-pyridylmethyl)phthalazine (for preparation see German Auslegeschrift no. 1061 788 [published Jul. 23, 1959]), 7.73 g (60.59 mmol) 4-chloroaniline and 200 ml 1-butanol is heated for 2 h under reflux. The crystallizate which is obtained when the mixture slowly cools to 5° C. is then filtered off and washed with 1-butanol and ether. The filter residue is dissolved in about 200 ml hot methanol, the solution is treated with 0.75 g activated carbon and filtered via a Hyflo Super Cel, and the pH of the filtrate is adjusted to about 2.5 with 7 ml 3N methanolic HCl. The filtrate is evaporated to about half the original volume and ether added until slight turbidity occurs; cooling then leads to the precipitation of crystals. The crystallizate is filtered off, washed with a mixture of methanol/ether (1:2) as well as ether, dried for 8 h at 110° C. under HV, and equilibrated for 72 h at 20° C. and in room atmosphere. In this way, the title compound is obtained with a water content of 8.6%; m.p. >270° C.; 1H NMR (DMSO-d6) 11.05-12.20 (br), 9.18-9.23 (m, 1H), 8.88 (d, 2H), 8.35-8.40 (m, 1H), 8.18-8.29 (m, 2H), 8.02 (d, 2H), 7.73 (d, 2H), 7.61 (d, 2H), 5.02 (s, 2H); ESI-MS: (M+H)+=347.
Quantity
15.22 g
Type
reactant
Reaction Step One
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[N:4][N:3]=1.[Cl:19][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1>C(O)CCC>[ClH:1].[ClH:19].[Cl:19][C:20]1[CH:26]=[CH:25][C:23]([NH:24][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]([CH2:12][C:13]3[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=3)=[N:4][N:3]=2)=[CH:22][CH:21]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
15.22 g
Type
reactant
Smiles
ClC1=NN=C(C2=CC=CC=C12)CC1=CC=NC=C1
Name
Quantity
7.73 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The crystallizate which is obtained when the mixture
CUSTOM
Type
CUSTOM
Details
slowly cools to 5° C.
FILTRATION
Type
FILTRATION
Details
is then filtered off
WASH
Type
WASH
Details
washed with 1-butanol and ether
DISSOLUTION
Type
DISSOLUTION
Details
The filter residue is dissolved in about 200 ml hot methanol
ADDITION
Type
ADDITION
Details
the solution is treated with 0.75 g
FILTRATION
Type
FILTRATION
Details
filtered via a Hyflo Super Cel
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to about half the original volume and ether
ADDITION
Type
ADDITION
Details
added until slight turbidity
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
then leads to the precipitation of crystals
FILTRATION
Type
FILTRATION
Details
The crystallizate is filtered off
WASH
Type
WASH
Details
washed with a mixture of methanol/ether (1:2) as well as ether
CUSTOM
Type
CUSTOM
Details
dried for 8 h at 110° C. under HV
Duration
8 h

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
Cl.Cl.ClC1=CC=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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